3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with a 3,4-dimethoxy group and an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and subsequent coupling with the benzamide moiety. One common synthetic route involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate is then subjected to Suzuki coupling with various aryl boronic acids in the presence of palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar oxazolo[4,5-b]pyridine core and have shown anticancer activity.
Pyridine Derivatives: Compounds with a pyridine moiety often exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3,4-DIMETHOXY-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and oxazolo[4,5-b]pyridine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
334502-91-9 |
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Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-9-8-13(12-18(16)27-2)20(25)23-15-6-3-5-14(11-15)21-24-19-17(28-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
InChI Key |
KOFVOWWCBHVBTH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
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